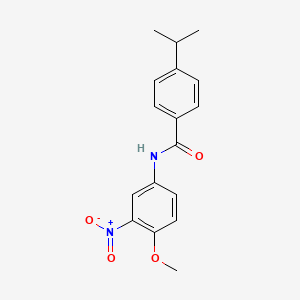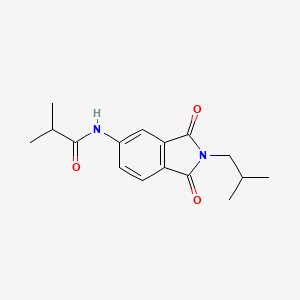![molecular formula C13H16ClN3O3 B4400022 1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride
Overview
Description
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride, also known as SB-203580, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a signaling molecule that plays a crucial role in various cellular processes, including inflammation, apoptosis, and stress response. SB-203580 has been shown to have significant effects on a wide range of biological systems, making it a valuable tool for researchers in many fields.
Mechanism of Action
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride works by inhibiting the activity of p38 MAPK, a signaling molecule that plays a crucial role in various cellular processes. By inhibiting the activity of p38 MAPK, this compound can block the downstream effects of this molecule, leading to a wide range of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biological systems. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to have anti-apoptotic effects, protecting cells from stress-induced cell death. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
Advantages and Limitations for Lab Experiments
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride has several advantages as a research tool. This compound is a potent and specific inhibitor of p38 MAPK, making it a valuable tool for studying the role of this molecule in various biological processes. This compound is also relatively easy to synthesize, making it readily available to researchers. However, there are also limitations to using this compound in lab experiments. This compound can have off-target effects, inhibiting other kinases in addition to p38 MAPK. In addition, the effects of this compound can be highly dependent on the experimental conditions, making it important to carefully design experiments to ensure accurate results.
Future Directions
There are several future directions for research on 1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride. One area of interest is the role of p38 MAPK in cancer, where this molecule has been shown to play a role in tumor growth and metastasis. This compound may be a valuable tool for developing new cancer therapies that target p38 MAPK. Another area of interest is the role of p38 MAPK in neurodegenerative disorders, where this molecule has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound may be a valuable tool for developing new treatments for these disorders. Finally, there is interest in developing new p38 MAPK inhibitors that have improved specificity and fewer off-target effects, which could lead to more accurate and reliable research results.
Scientific Research Applications
1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride has been widely used in scientific research to study the role of p38 MAPK in various biological processes. This compound has been shown to have significant effects on inflammation, apoptosis, and stress response, making it a valuable tool for researchers in many fields. This compound has been used to investigate the role of p38 MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
1-[3-(5-methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-11-3-4-12(16(17)18)13(9-11)19-8-2-6-15-7-5-14-10-15;/h3-5,7,9-10H,2,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCHEFTGCJGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![4-{3-[(1-chloro-2-naphthyl)oxy]propyl}morpholine hydrochloride](/img/structure/B4399967.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)